molecular formula C12H16N2O B2415443 4-Tert-butyl-1,2,3,4-tetrahydroquinoxalin-2-one CAS No. 1501539-47-4

4-Tert-butyl-1,2,3,4-tetrahydroquinoxalin-2-one

Cat. No.: B2415443
CAS No.: 1501539-47-4
M. Wt: 204.273
InChI Key: YZDRHJVNYYZJHK-UHFFFAOYSA-N
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Description

4-Tert-butyl-1,2,3,4-tetrahydroquinoxalin-2-one is a heterocyclic organic compound belonging to the quinoxaline family It is characterized by a tert-butyl group attached to the fourth carbon of the tetrahydroquinoxalin-2-one structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Tert-butyl-1,2,3,4-tetrahydroquinoxalin-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-tert-butylaniline with glyoxal in the presence of a suitable catalyst. The reaction is carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to facilitate the cyclization process. The resulting product is then purified through recrystallization or chromatography techniques .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-capacity reactors and automated systems to ensure consistent product quality. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize yield and minimize impurities .

Chemical Reactions Analysis

Types of Reactions

4-Tert-butyl-1,2,3,4-tetrahydroquinoxalin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Tert-butyl-1,2,3,4-tetrahydroquinoxalin-2-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of advanced materials and chemical intermediates.

Mechanism of Action

The mechanism of action of 4-Tert-butyl-1,2,3,4-tetrahydroquinoxalin-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

  • 4-Tert-butyl-1,2,3,4-tetrahydroquinolin-4-yl carbamate hydrochloride
  • 2-Tert-butyl-1,4-benzoquinone
  • Tert-butylhydroquinone

Uniqueness

4-Tert-butyl-1,2,3,4-tetrahydroquinoxalin-2-one is unique due to its specific tert-butyl substitution and tetrahydroquinoxalinone structure. This combination imparts distinct chemical properties and potential biological activities that differentiate it from other similar compounds .

Properties

IUPAC Name

4-tert-butyl-1,3-dihydroquinoxalin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O/c1-12(2,3)14-8-11(15)13-9-6-4-5-7-10(9)14/h4-7H,8H2,1-3H3,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZDRHJVNYYZJHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1CC(=O)NC2=CC=CC=C21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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